N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-nitro-1H-pyrazol-5-amine
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Overview
Description
N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N-(4-NITRO-1H-PYRAZOL-5-YL)AMINE is a complex organic compound featuring a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N-(4-NITRO-1H-PYRAZOL-5-YL)AMINE typically involves multi-step reactions. One common approach includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Clemmensen Reduction: Converts the acyl group to an alkane.
Nitration: Introduces the nitro group to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, utilizing continuous flow reactors and automated systems to manage reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N-(4-NITRO-1H-PYRAZOL-5-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its unique functional groups that may interact with biological targets.
Mechanism of Action
The mechanism of action of N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N-(4-NITRO-1H-PYRAZOL-5-YL)AMINE is not fully understood. its functional groups suggest it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The nitro group, for example, can undergo reduction to form reactive intermediates that may interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-3-(trifluoromethyl)aniline: Shares the trifluoromethyl and nitro groups but lacks the pyrazole ring.
Imidazole derivatives: Similar in having nitrogen-containing heterocycles but differ in the specific ring structure and functional groups.
Uniqueness
N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N-(4-NITRO-1H-PYRAZOL-5-YL)AMINE is unique due to its combination of functional groups and the presence of the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12ClF3N6O2 |
---|---|
Molecular Weight |
352.70 g/mol |
IUPAC Name |
N-[3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-4-nitro-1H-pyrazol-5-amine |
InChI |
InChI=1S/C11H12ClF3N6O2/c1-6-8(12)9(11(13,14)15)19-20(6)4-2-3-16-10-7(21(22)23)5-17-18-10/h5H,2-4H2,1H3,(H2,16,17,18) |
InChI Key |
UQUADTNWUBKKCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCNC2=C(C=NN2)[N+](=O)[O-])C(F)(F)F)Cl |
Origin of Product |
United States |
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